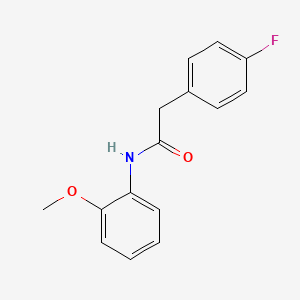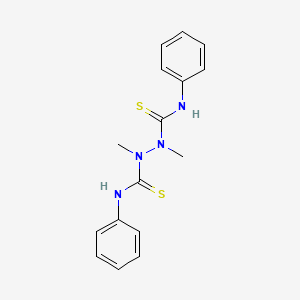
4-(7-Chloro-quinolin-4-ylamino)-benzoic acid
Vue d'ensemble
Description
Reagents: 7-Chloro-4-aminoquinoline, substituted aromatic/heteroaromatic aldehydes
Conditions: Treatment with aldehydes to form Schiff bases, followed by hydrolysis
Product: 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Applications De Recherche Scientifique
4-(7-Chloro-quinolin-4-ylamino)-benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Potential use in the development of new drugs for treating infectious diseases and cancer.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mécanisme D'action
While the specific mechanism of action for “4-[(7-chloro-4-quinolinyl)amino]benzoic acid” is not directly mentioned in the sources, it is known that 4-aminoquinoline compounds are used in designing bioactive compounds displaying various activities . The Schiff bases derivatives have been well-established for biocidal activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction. This involves the reaction of 4,7-dichloroquinoline with an appropriate amine, followed by further functionalization to introduce the benzoic acid moiety.
-
Step 1: Synthesis of 7-Chloro-4-aminoquinoline
Reagents: 4,7-Dichloroquinoline, α,ω-diaminoalkanes
Conditions: Nucleophilic aromatic substitution reaction
Product: 7-Chloro-4-aminoquinoline
Analyse Des Réactions Chimiques
Types of Reactions
4-(7-Chloro-quinolin-4-ylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives
Reduction: Reduction of the nitro group to an amino group
Substitution: Halogenation, alkylation, and acylation reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride)
Major Products Formed
Oxidation: Quinoline N-oxide derivatives
Reduction: Aminoquinoline derivatives
Substitution: Halogenated, alkylated, and acylated quinoline derivatives
Comparaison Avec Des Composés Similaires
4-(7-Chloro-quinolin-4-ylamino)-benzoic acid can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Quinoline N-oxide: An oxidized derivative with different biological activities.
Aminoquinoline: A reduced derivative with potential antimicrobial properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a benzoic acid moiety makes it a versatile compound for various applications in medicinal chemistry and drug development.
Propriétés
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-3-6-13-14(7-8-18-15(13)9-11)19-12-4-1-10(2-5-12)16(20)21/h1-9H,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKCHTSQSSTMAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5523678.png)
![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)

![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)

![1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5523719.png)
![4,6-dimethyl-N-[5-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B5523724.png)
![2-(benzylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5523729.png)
![N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5523735.png)
![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5523738.png)

![N-(4-chloro-2-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanediamide](/img/structure/B5523751.png)


